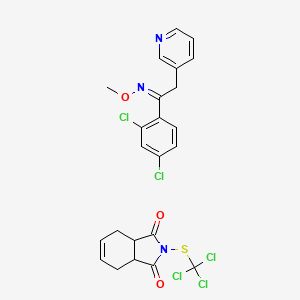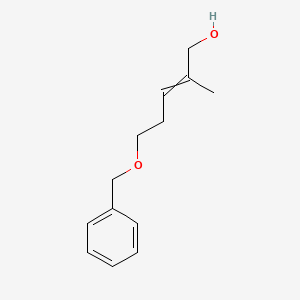![molecular formula C14H15ClN2 B14337364 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-36-6](/img/structure/B14337364.png)
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 4-aminophenyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 1-methylpyridinium chloride.
Condensation Reaction: The 4-aminobenzaldehyde undergoes a condensation reaction with 1-methylpyridinium chloride in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Nitrophenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
- 4-[2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium chloride
Uniqueness
4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its amino group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, such as nitro, hydroxy, or methoxy groups.
Properties
CAS No. |
105757-36-6 |
|---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12;/h2-11,15H,1H3;1H |
InChI Key |
NLBLPWDOUMUVIC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


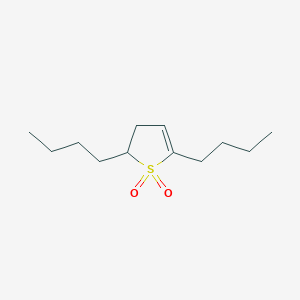
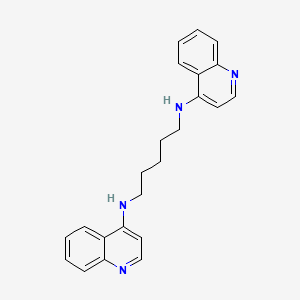

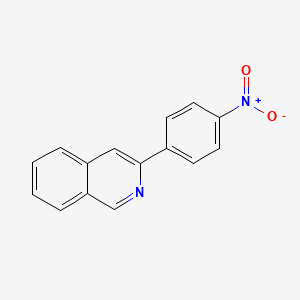

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
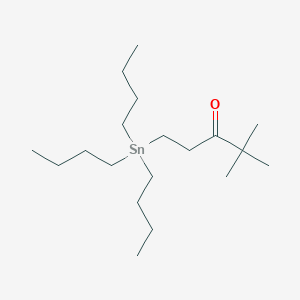
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
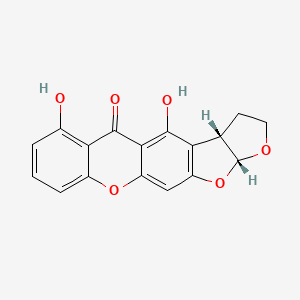
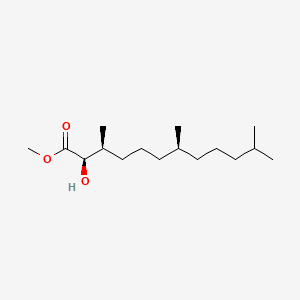
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)

